molecular formula C26H25N4O4- B11822364 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate

3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate

Cat. No.: B11822364
M. Wt: 457.5 g/mol
InChI Key: VEOXVBTXROWDAH-UHFFFAOYSA-M
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Description

3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate is a complex organic compound belonging to the class of n-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione typically involves multi-component reactions (MCRs). MCRs are advantageous because they are spontaneous and do not require complex equipment or the separation of intermediates . The reaction conditions often involve the use of simple reaction vessels and standard laboratory reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione involves its interaction with molecular targets such as protein kinases. It acts by inhibiting the activity of these kinases, thereby affecting various cellular pathways. The specific pathways involved depend on the type of kinase targeted and the cellular context .

Comparison with Similar Compounds

Similar Compounds

  • Bisindolylmaleimide I
  • Bisindolylmaleimide II
  • Bisindolylmaleimide III

Uniqueness

3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C26H25N4O4-

Molecular Weight

457.5 g/mol

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate

InChI

InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)/p-1

InChI Key

VEOXVBTXROWDAH-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN

Origin of Product

United States

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